N-(furan-2-ylmethyl)-3,4-dimethylaniline
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Overview
Description
“N-(furan-2-ylmethyl)-3,4-dimethylaniline” is a compound that contains a furan ring and an aniline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Aniline is an organic compound with the formula C6H5NH2. It consists of a benzene ring attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .
Scientific Research Applications
Photochemical Synthesis
N-(furan-2-ylmethyl)-3,4-dimethylaniline is used in photochemical reactions. For example, Guizzardi et al. (2000) demonstrated the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles via photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan derivatives. The reaction is characterized by high regio- and chemoselectivity, making it significant for synthesizing specific heterocyclic compounds (Guizzardi et al., 2000).
Reactions with Dienophiles
This compound is involved in reactions with dienophiles. Mironov et al. (2016) studied its reactions with various dienophiles, leading to the formation of diverse compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones. This work highlights its utility in organic synthesis and the potential to create novel compounds (Mironov et al., 2016).
Biomass Conversion
In biomass conversion research, this compound is significant. Román-Leshkov et al. (2006) developed a process for converting fructose to 5-hydroxymethylfurfural, a potential substitute for petroleum-based building blocks. This research is crucial for sustainable chemistry and the development of biodegradable materials (Román-Leshkov et al., 2006).
Maillard Reaction Studies
Hofmann (1998) explored the role of this compound in the Maillard reaction. This reaction is vital in food chemistry, affecting the flavor and color of cooked foods. The study contributes to understanding the chemical processes behind food preparation and preservation (Hofmann, 1998).
Catalysis in Hydrogenation
Nakagawa et al. (2013) researched the catalytic reduction of biomass-derived furanic compounds with hydrogen, where this compound played a role. This study is significant for green chemistry, exploring sustainable methods for producing chemicals from renewable resources (Nakagawa et al., 2013).
Sensor Development
Kumar et al. (2015) investigated the photophysical properties of compounds derived from this compound. Their research found potential applications in developing sensors for metal ions, particularly aluminum. Such sensors are essential in environmental monitoring and industrial processes (Kumar et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been synthesized as anticancer agents targeting the epidemal growth factor receptor (egfr) .
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan-containing compounds are known to interact with various biomolecules like proteins and amino acids .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and diuretic activities .
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXKYWDKBVGKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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